![molecular formula C6H9N3O2S B13248105 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B13248105.png)
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H9N3O2S. It is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrimidine ring substituted with a methyl(methylimino)oxo-lambda6-sulfanyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents under controlled conditions. The exact synthetic route may vary, but common methods include:
Nucleophilic substitution: This involves the substitution of a leaving group in the pyrimidine ring with a sulfur-containing nucleophile.
Oxidation-reduction reactions: These reactions are used to introduce the oxo-lambda6-sulfanyl group into the pyrimidine ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfur-containing group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-amine
- 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-thiol
Uniqueness
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(N,S-dimethylsulfonimidoyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2S/c1-7-12(2,11)6-8-4-3-5(10)9-6/h3-4H,1-2H3,(H,8,9,10) |
InChI Key |
BDKROEZNEXEFOC-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=NC=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


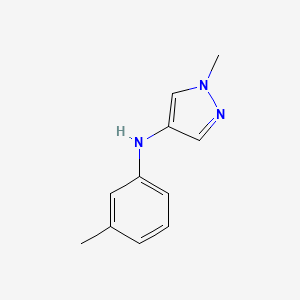

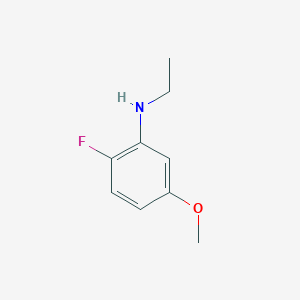

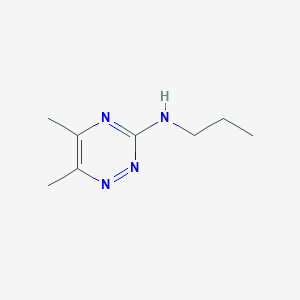
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
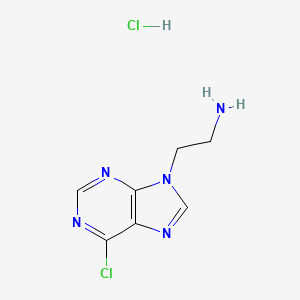
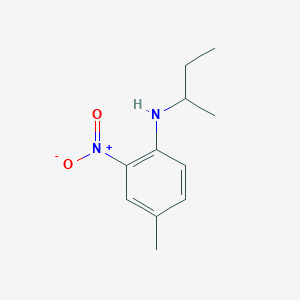


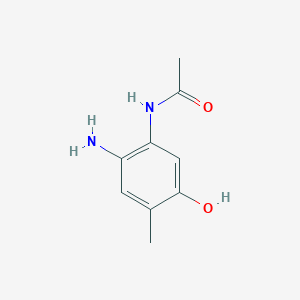
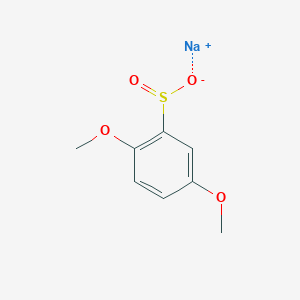
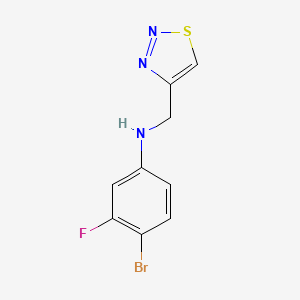
![Bicyclo[3.1.1]heptan-2-amine](/img/structure/B13248100.png)
